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Compound of Interest

Compound Name: Faldaprevir sodium

Cat. No.: B12724031

Faldaprevir Sodium: A Comprehensive ADME
Profile for Drug Development Professionals

An In-depth Technical Guide on the Absorption, Distribution, Metabolism, and Excretion of the
Hepatitis C Virus NS3/4A Protease Inhibitor, Faldapreuvir.

Faldaprevir, an investigational agent for the treatment of hepatitis C, has been the subject of
extensive preclinical and clinical evaluation to characterize its pharmacokinetic properties. This
technical guide provides a detailed summary of the absorption, distribution, metabolism, and
excretion (ADME) of faldaprevir sodium, intended for researchers, scientists, and drug
development professionals. The information is compiled from a comprehensive review of
published in vitro and in vivo studies.

Absorption

Faldaprevir is orally administered and exhibits slow absorption, with time to maximum plasma
concentration (Tmax) typically observed between 2 to 6 hours post-dose.[1][2] Pharmacokinetic
studies have demonstrated a more than dose-proportional increase in systemic exposure (AUC
and Cmax) with increasing doses, suggesting saturation of a clearance mechanism at higher
concentrations.[3][4] The presence of a high-fat breakfast has been shown to have a minimal
effect on the systemic exposure of faldaprevir, increasing it by approximately 14%.[3][5]
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In vitro studies using Caco-2 cell monolayers, a model for human intestinal absorption, have
characterized faldaprevir as having good permeability.[6]

Table 1: Key Pharmacokinetic Parameters of Faldaprevir Following Oral Administration

. Study
Parameter Value Species . Reference(s)
Conditions
) Single and
Tmax (median) 2 - 6 hours Human [1][2]

multiple doses

) Human (HCV- )
Half-life (t1/2) 20 - 30 hours ] ] Multiple doses 41071
infected patients)

14% increase in
Food Effect exposure with Human Single dose [31[5]
high-fat breakfast

Supra-
proportional Single ascending
Dose ] )
) . increase in AUC Human doses (4-1200 [3]
Proportionality )
and Cmax with mg)
dose
Caco-2
Permeability 2.1 x10-6 cm/s In vitro pH 7.4 [6]
(Papp A-B)
Caco-2 Efflux )
] 4.8 In vitro [6]
Ratio
Distribution

Faldaprevir exhibits extensive distribution into tissues, with a particularly high concentration in
the liver, the target organ for its antiviral activity.[1][3] Studies have shown that liver

concentrations of faldaprevir can be 22- to 35-fold higher than those observed in plasma.[1][2]
This significant liver enrichment is thought to be mediated by active uptake transporters.[1][8]
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Faldaprevir is highly bound to plasma proteins, with a bound fraction exceeding 99%.[7] This
high degree of protein binding is consistent across individuals with normal and impaired renal
function.[7]

Table 2: Distribution Characteristics of Faldaprevir

Species/Syste
Parameter Value Method Reference(s)
m
Plasma Protein Equilibrium
o > 99% Human o [7]
Binding Dialysis
22- to 35-fold ) HepatoPac co-
) ) ) Human (inferred
Liver Enrichment  higher than o cultured [1][2]
from in vitro)
plasma hepatocytes
Not explicitly
Apparent Volume  stated, but Non-
of Distribution expected to be Human compartmental [9]
(Vz/F) large given analysis

tissue distribution

Metabolism

The metabolism of faldaprevir has been characterized in both in vitro and in vivo systems. The
primary metabolic pathway in humans involves oxidation, leading to the formation of two major
hydroxylated metabolites, designated as M2a and M2b.[8][9] These metabolites are
predominantly found in feces and account for a significant portion of the administered dose.[9]
In contrast to humans, glucuronidation is the major metabolic pathway in rats.[10][11] Direct
glucuronidation of faldaprevir is considered a minor pathway in humans.[8]

The cytochrome P450 (CYP) enzyme CYP3A4 has been identified as the primary enzyme
responsible for the metabolism of faldaprevir.[3][9] Faldaprevir itself is a weak to moderate
inhibitor of CYP3A4 and a weak inhibitor of CYP2C9.[12]

Table 3: Metabolites of Faldaprevir in Humans
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Percentage of Location

Metabolite Description . Reference(s)
Dose in Feces Found

Monohydroxylate

M2a ) ~20.5% Feces [9]
d metabolite
Monohydroxylate

M2b ) ~20.5% Feces 9]
d metabolite

Unchanged

) Parent drug ~50% Feces 9]
Faldaprevir
EXcretion

Faldaprevir and its metabolites are predominantly eliminated from the body via the fecal route.
[9] A human mass balance study using radiolabeled [**C]faldaprevir demonstrated that the vast
majority of the administered radioactivity (mean 98.7%) was recovered in the feces.[9] Urinary
excretion of radioactivity was negligible, accounting for only 0.113% of the dose.[9] Unchanged
faldaprevir was the major component found in feces, constituting approximately 50% of the
administered dose.[9] The two major hydroxylated metabolites, M2a and M2b, together
accounted for about 41% of the dose in feces.[9]

Table 4: Excretion of Faldaprevir and its Metabolites in Humans

. Percentage of )
Route of Excretion L Major Components  Reference(s)
Administered Dose

Unchanged

Feces 98.7% ) [9]
Faldaprevir, M2a, M2b

Urine 0.113% Negligible radioactivity  [9]

Signaling Pathways and Experimental Workflows
Faldaprevir Metabolic Pathway

The metabolic conversion of faldaprevir is primarily mediated by CYP3A4, leading to the

formation of hydroxylated metabolites.
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Caption: Proposed primary metabolic pathway of faldaprevir in humans.

Hepatic Disposition of Faldaprevir

The disposition of faldaprevir in the liver involves uptake by transporters, metabolism by
CYP3A4, and efflux of the parent drug and its metabolites.
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Caption: Key transporters and enzymes involved in the hepatic disposition of faldapreuvir.

Experimental Workflow for Human Mass Balance Study

The human mass balance study is a critical experiment to determine the routes of excretion
and metabolic fate of a drug.
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Caption: Workflow for the human mass balance and metabolism study of faldapreuvir.
Experimental Protocols

Human Mass Balance Study

¢ Subjects: Healthy male volunteers.

* Dosing Regimen: A single oral dose of 240 mg [**C]faldaprevir (containing 100 pCi) was
administered after a lead-in period of non-radiolabeled faldaprevir to achieve steady-state
concentrations.[9]
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o Sample Collection: Blood, urine, and feces were collected at predefined intervals for up to
312 hours post-dose.[9]

o Radioactivity Measurement: Total radioactivity in blood, plasma, urine, and feces was
determined by liquid scintillation counting.[9]

o Metabolite Profiling and Identification: Metabolite profiles in plasma, urine, and feces were
determined using radiochromatography. Structural elucidation of metabolites was performed
using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

Caco-2 Permeability Assay

e Cell Line: Human colon adenocarcinoma Caco-2 cells were cultured on semipermeable filter
supports for approximately 21 days to form a differentiated monolayer.

o Assay Procedure: The permeability of faldaprevir was assessed in both the apical-to-
basolateral (A-B) and basolateral-to-apical (B-A) directions. The compound was added to the
donor chamber, and its appearance in the receiver chamber was monitored over time.

e Analysis: Concentrations of faldaprevir in the donor and receiver compartments were
quantified by LC-MS/MS. The apparent permeability coefficient (Papp) was calculated. The
efflux ratio (Papp B-A/ Papp A-B) was determined to assess the involvement of active efflux
transporters.[6]

In Vitro Metabolism using Human Liver Microsomes

o Test System: Pooled human liver microsomes.

 Incubation: Faldaprevir was incubated with human liver microsomes in the presence of an
NADPH-regenerating system at 37°C.

e Reaction Termination and Analysis: The reaction was stopped at various time points by the
addition of an organic solvent. The disappearance of the parent drug and the formation of
metabolites were monitored by LC-MS/MS.

o Data Analysis: The rate of metabolism was determined, and the intrinsic clearance was
calculated.
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Cytochrome P450 Inhibition Assay

e Enzyme Source: Recombinant human CYP enzymes or human liver microsomes.

o Assay: Faldaprevir was co-incubated with a specific CYP probe substrate. The formation of
the probe substrate's metabolite was measured in the presence and absence of faldapreuvir.

e Analysis: The IC50 value (the concentration of faldaprevir that causes 50% inhibition of the
enzyme activity) was determined.[3]

Transporter Substrate and Inhibition Assays (e.g.,
OATP1B1, P-gp)

o Test System: Cell lines overexpressing the specific transporter of interest (e.g., HEK293-
OATP1B1) or membrane vesicles.

e Substrate Assessment: The uptake of faldaprevir into the transporter-expressing cells was
measured and compared to control cells.

 Inhibition Assessment: The ability of faldaprevir to inhibit the transport of a known probe
substrate for the transporter was evaluated.

¢ Analysis: The concentration of the test compound or probe substrate was quantified by LC-
MS/MS or by using a radiolabeled compound. Kinetic parameters (Km, Vmax for substrates;
IC50 for inhibitors) were determined.[3]

Conclusion

Faldaprevir sodium exhibits a pharmacokinetic profile characterized by slow oral absorption,
extensive distribution with high liver partitioning, metabolism primarily through CYP3A4-
mediated oxidation, and predominant excretion in the feces as both unchanged drug and
hydroxylated metabolites. Its interaction with CYP3A4 and drug transporters like OATP1B1 and
P-gp are important considerations for potential drug-drug interactions. The detailed ADME
characteristics outlined in this guide provide a crucial foundation for the continued development
and clinical application of faldaprevir and other drugs in its class.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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